Ivabradine impurity 14
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Overview
Description
Preparation Methods
The preparation of Ivabradine impurity 14 involves specific synthetic routes and reaction conditions. One method involves the use of Ivabradine hydrochloride as a starting material. The process includes several steps such as condensation, cyclization, and purification to obtain the high-purity impurity . The reaction conditions are typically mild, and the process is designed to be easy to operate, ensuring the impurity is obtained with high purity .
Chemical Reactions Analysis
Ivabradine impurity 14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ivabradine impurity 14 has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Ivabradine impurity 14 can be compared with other similar compounds, such as:
Ivabradine impurity 1: Characterized by its molecular formula C15H20ClNO3 and a molecular weight of 297.8 g/mol.
Ivabradine impurity 12: Characterized by its molecular formula C17H23NO5 and a molecular weight of 321.4 g/mol.
Ivabradine impurity 2: Characterized by its molecular formula C15H18ClNO3 and a molecular weight of 295.8 g/mol.
This compound is unique due to its specific molecular structure and the role it plays in the analytical and quality control processes of Ivabradine production .
Properties
Molecular Formula |
C27H36N2O6 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-5-hydroxy-7,8-dimethoxy-4,5-dihydro-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C27H36N2O6/c1-28(15-19-9-17-10-23(32-2)25(34-4)13-20(17)19)7-6-8-29-16-22(30)21-14-26(35-5)24(33-3)11-18(21)12-27(29)31/h10-11,13-14,19,22,30H,6-9,12,15-16H2,1-5H3/t19-,22?/m1/s1 |
InChI Key |
YLBOJMVSCNKNGB-LCQOSCCDSA-N |
Isomeric SMILES |
CN(CCCN1CC(C2=CC(=C(C=C2CC1=O)OC)OC)O)C[C@H]3CC4=CC(=C(C=C34)OC)OC |
Canonical SMILES |
CN(CCCN1CC(C2=CC(=C(C=C2CC1=O)OC)OC)O)CC3CC4=CC(=C(C=C34)OC)OC |
Origin of Product |
United States |
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